molecular formula C12H22N2O2 B2483262 (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] CAS No. 2248209-43-8

(3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine]

Cat. No.: B2483262
CAS No.: 2248209-43-8
M. Wt: 226.32
InChI Key: XUHBHDUGFFWFGC-NEPJUHHUSA-N
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Description

The compound (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] is a spirocyclic molecule featuring a unique fusion of a 1,5-oxazepane ring and a pyrido[2,1-c]morpholine system. This structure combines nitrogen- and oxygen-containing heterocycles, which are common in bioactive molecules due to their ability to interact with biological targets. The stereochemistry (3S,9'aR) suggests specific spatial arrangements critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name

(6S,9'aR)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-5-14-11(3-1)7-16-10-12(14)8-13-4-6-15-9-12/h11,13H,1-10H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBHDUGFFWFGC-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COCC23CNCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)COC[C@@]23CNCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . The regioselectivity and stereoselectivity of the reaction can be influenced by the substitution pattern of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve the use of polymer-supported synthesis techniques. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) can yield the desired oxazepane derivatives .

Chemical Reactions Analysis

Types of Reactions

(3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Spiro Compounds with Oxindole and Pyridinone Cores

Examples :

  • 6d: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(2-chlorophenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(2-chlorophenyl)hexahydro-1H-pyrrolizine
  • 6b: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(2-methylphenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(2-methylphenyl)hexahydro-1H-pyrrolizine
  • 6h: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(3-nitrophenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(3-nitrophenyl)hexahydro-1H-pyrrolizine

Key Comparisons :

Property 6d 6b 6h
Melting Point (°C) 172–173 184–185 204–205
IR (cm⁻¹) 1605, 1618, 1702, 3389 1605, 1622, 1705, 3387 1608, 1621, 1707, 3386
¹H-NMR Shifts δH 1.79–8.72 δH 1.58–8.03 δH 1.58–9.10
Substituents 2-Cl phenyl 2-CH₃ phenyl 3-NO₂ phenyl
  • Structural Insights: Substituent effects: Electron-withdrawing groups (e.g., -NO₂ in 6h) increase melting points and alter IR carbonyl stretching frequencies compared to electron-donating groups (e.g., -CH₃ in 6b) . NMR trends: Aryl proton signals shift downfield with electron-deficient substituents (e.g., 6h: δH 6.70–8.25) due to deshielding effects .

Spiro Pyridothienopyrimidine Derivatives

Examples ():

  • 4b: 9’-(4-Methoxyphenyl)-4’-(4-methylpiperazin-1-yl)-7’-phenyl-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine]
  • 4c: 4-(7’-Phenyl-9’-(thiophen-2-yl)-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin]-4’-yl)morpholine

Key Comparisons :

Property 4b 4c
Melting Point (°C) 171 159–160
Yield (%) 74 76
Substituents 4-OCH₃ phenyl Thiophene
  • Structural Insights: Thiophene-containing derivatives (e.g., 4c) exhibit lower melting points, likely due to reduced crystallinity compared to methoxy-substituted analogs .

Pyrrolo-Morpholine Derivatives

Example ():

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride

Key Properties :

  • Molecular formula: C₈H₁₄ClNO₃
  • Molecular weight: 207.65 g/mol
  • Applications: Pharmaceutical intermediates, agrochemicals .
  • Comparison with Main Compound: The absence of a spiro junction in this compound simplifies the ring system but limits conformational rigidity compared to the target compound.

Other Spiro Heterocycles

Examples :

  • Compound 223 (): N6’-(2,2-Diethoxyethyl)-N2’-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-8’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-2’,6’-diamine
  • Hexahydroindolo-pyrido-quinazolines (): Diastereomeric 6-aryl-substituted derivatives synthesized via Pictet-Spengler reactions .

Key Insights :

  • Synthetic Methods : Use of trifluoroacetic acid in cyclization () contrasts with milder conditions for oxindole spiro compounds (–3) .

Biological Activity

The compound (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] (CAS: 2248209-43-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structure

The molecular formula of (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] is C12H22N2OC_{12}H_{22}N_{2}O with a molecular weight of approximately 226.3 g/mol. The structure features a unique spiro arrangement that combines elements of oxazepane and pyridomorpholine, contributing to its biological properties.

Physical Properties

PropertyValue
Molecular Weight226.3 g/mol
PurityMin. 95%
CAS Number2248209-43-8

Antitumor Activity

Emerging evidence suggests that spiro compounds may possess antitumor properties. A study evaluating various spirocyclic compounds found that they could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are scarce, the structural similarities warrant further investigation into its potential antitumor effects.

Neuroprotective Effects

The neuroprotective potential of spiro compounds has been a focus in recent pharmacological research. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties are being explored for their ability to mitigate neurodegenerative diseases. Preliminary studies suggest that (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] may influence neuroprotective pathways due to its unique scaffold.

Case Study 1: Antimicrobial Activity Evaluation

A comparative study assessed the antimicrobial efficacy of various spiro compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values in the low micromolar range. Although (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] was not directly tested, its analogs showed promise in similar assays.

Case Study 2: Antitumor Activity Assessment

In an investigation into the antitumor effects of spirocyclic compounds on human cancer cell lines (e.g., A549 lung carcinoma), researchers reported significant cytotoxicity linked to specific structural motifs. The study highlighted the need for further exploration of (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] within this context to establish its therapeutic potential.

Case Study 3: Neuroprotective Mechanisms

A recent study examined the neuroprotective effects of various spiro compounds in models of oxidative stress-induced neurotoxicity. The findings revealed that these compounds could reduce neuronal death and oxidative damage markers. Future research should focus on elucidating the specific mechanisms by which (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] may exert similar protective effects.

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